Testosterone Oleate
Description
Properties
Molecular Formula |
C37H60O3 |
|---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H60O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-35(39)40-34-23-22-32-31-21-20-29-28-30(38)24-26-36(29,2)33(31)25-27-37(32,34)3/h11-12,28,31-34H,4-10,13-27H2,1-3H3/b12-11-/t31-,32-,33-,34-,36-,37-/m0/s1 |
InChI Key |
SWBGYSKCVKYHCT-YJCOOKQZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Chemical Synthesis and Characterization Methodologies for Testosterone Oleate
Synthetic Pathways for Testosterone (B1683101) Oleate (B1233923) and Other Unsaturated Fatty Acid Esters of Androgens
The synthesis of testosterone esters, including testosterone oleate, is a crucial area of study for creating derivatives with modified properties. ontosight.ai The general approach involves the esterification of testosterone with various fatty acids. nih.govscirp.org
Esterification Reactions and Chemical Synthesis Conditions for this compound
The primary method for synthesizing this compound is through the esterification of the 17β-hydroxyl group of testosterone with oleic acid. vulcanchem.com This reaction is typically acid-catalyzed and conducted under anhydrous conditions. vulcanchem.com A common catalyst used in experimental settings is p-toluenesulfonic acid, with reported yields exceeding 85% after purification. vulcanchem.com
Another approach involves the use of acyl chlorides in the presence of a base like triethylamine (B128534) (Et3N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org This method has been used for the synthesis of various testosterone esters. semanticscholar.org Solvent-free methods have also been explored, utilizing recyclable polymer-supported tosylic acid catalysts to promote the esterification of testosterone. semanticscholar.org
The selection of the fatty acid, such as oleic acid, linoleic acid, or eicosapentaenoic acid, allows for the creation of a range of androgen esters with varying degrees of unsaturation. nih.govscirp.orgscirp.org
Table 1: Synthesis Methods for Testosterone Esters
| Method | Reagents | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | Testosterone, Oleic Acid | p-Toluenesulfonic Acid | Anhydrous | >85% | vulcanchem.com |
| Acyl Chloride Method | Testosterone, Acyl Chloride | Et3N/DMAP | Anhydrous CH2Cl2, 25°C | 41-87% | semanticscholar.org |
Purification and Isolation Techniques for Synthetic Testosterone Esters
Following synthesis, purification of the crude product is essential to isolate the desired testosterone ester. A widely used technique is column chromatography on silica (B1680970) gel. vulcanchem.comsemanticscholar.org The crude mixture is typically dissolved in a suitable solvent and passed through a silica gel column. A gradient of solvents, such as a mixture of chloroform (B151607) and acetone, is then used to elute the components at different rates, allowing for the separation of the testosterone ester from unreacted starting materials and byproducts. semanticscholar.org
Solid-phase extraction (SPE) is another valuable purification method, particularly for steroid sulfates, and can be adapted for testosterone esters. nih.gov This technique is efficient for small-scale synthesis and purification. nih.gov The crude product is loaded onto an SPE cartridge, and selective washing and elution steps are performed to isolate the target compound. nih.gov
Other general isolation procedures for steroids from natural sources or reaction mixtures include extraction with organic solvents, saponification to remove fatty esters, and repeated crystallization. britannica.com
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of this compound in Research Contexts
A suite of advanced analytical techniques is employed to confirm the structure and assess the purity of synthesized this compound. These methods provide both qualitative and quantitative information about the compound.
Chromatographic Separations (e.g., HPLC, GC-MS) for Quantitative and Qualitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of testosterone esters. nih.govresearchgate.net It is used to determine the purity of the synthesized compound, with typical purity levels for this compound being greater than 95% or even as high as 97.7%. lgcstandards.comlgcstandards.com HPLC methods often utilize a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water. nih.govsigmaaldrich.com Detection is commonly performed using a UV detector at a wavelength of around 240 nm. nih.govresearchgate.netsigmaaldrich.com Sample preparation for HPLC analysis of oil-based injectables may involve extraction using a surfactant like sodium dodecyl sulphate. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of testosterone and its esters. elifesciences.orgnih.govdshs-koeln.de For GC-MS analysis, testosterone and its esters are often derivatized to increase their volatility. nih.govtcichemicals.com A common derivatizing agent is N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). dshs-koeln.de The derivatized compounds are then separated on a capillary column and detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for structural confirmation. nih.govdshs-koeln.de GC-MS can be used for both qualitative and quantitative analysis of fatty acids, including oleic acid, which can be synthesized in cells in a testosterone-dependent manner. elifesciences.orgelifesciences.org
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC | C18 or CN | Methanol/Acetonitrile/Water | UV (240-245 nm) | Purity assessment, Quantitative analysis | nih.govresearchgate.netsigmaaldrich.com |
Spectroscopic and Thermal Methods (e.g., FTIR, DSC) for Characterizing this compound and its Formulations
Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in this compound. The FTIR spectrum of an ester like ethyl oleate shows a characteristic absorption band for the C=O bond of the ester at around 1737 cm⁻¹. derpharmachemica.com In the context of this compound, the presence of this ester carbonyl peak and the absence of the broad O-H stretching band from the testosterone starting material would confirm the esterification. core.ac.uk FTIR can also be used to study interactions between the drug and excipients in formulations. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine the melting point and crystallinity of testosterone and its esters. researchgate.netsrce.hr For instance, pure testosterone shows a sharp melting point at 149 °C. srce.hr In formulations, DSC can be used to investigate the compatibility of testosterone with various excipients by observing changes in thermal profiles. researchgate.netmdpi.com It can also help characterize the physical state of the drug within a delivery system, such as a microemulsion. nih.gov
Table 3: Spectroscopic and Thermal Analysis of this compound
| Technique | Information Obtained | Key Features | Reference |
|---|---|---|---|
| FTIR | Functional group identification | C=O stretch of ester, absence of O-H stretch | derpharmachemica.comcore.ac.uk |
Biological Synthesis and Endogenous Metabolic Pathways Involving Testosterone and Oleic Acid
Enzymatic Esterification of Steroids with Fatty Acids: Academic Insights into Testosterone (B1683101) Esterification
The enzymatic esterification of steroid hormones with fatty acids is a significant metabolic process, creating more lipophilic versions of these signaling molecules. pnas.org Research has shown that testosterone can be esterified with various fatty acids, and these steroidal esters are natural analogs to the synthetic esters used in therapeutic contexts. pnas.orgnih.gov
The primary enzymes responsible for this transformation are acyl-CoA:steroid acyltransferases. For instance, in vitro experiments with rat brain microsomes identified an acyl-CoA transferase that specifically esterifies testosterone, demonstrating a preference for it over cholesterol. oup.com In some organisms, like the mud snail Ilyanassa obsoleta, a specific enzyme, acyl-CoA:testosterone acyl transferase, converts excess testosterone into fatty acid esters for storage. oup.com This process is a key mechanism for regulating free testosterone levels. oup.com
Lipases, a class of enzymes that typically hydrolyze fats, can also catalyze the synthesis of esters under specific conditions. scielo.br This biocatalytic approach has been explored for the regioselective preparation of fatty acid esters of other steroids, such as hydrocortisone, highlighting the potential for enzymatic synthesis of these compounds under mild conditions. nih.gov While a direct enzymatic pathway for the aromatization of testosterone esters into estradiol (B170435) esters has been ruled out, the esterification of testosterone itself remains a crucial area of study. nih.gov
The resulting testosterone esters, such as testosterone oleate (B1233923), have different pharmacokinetic profiles compared to free testosterone. The length of the fatty acid chain influences the ester's half-life, with longer chains generally resulting in a longer duration of action. semanticscholar.org These lipophilic derivatives can accumulate in adipose tissue, creating a reservoir of preformed androgen that can be later hydrolyzed back to active testosterone. pnas.org
Enzymes Involved in Testosterone Esterification
| Enzyme Class | Specific Enzyme Example | Function | Organism/System Studied |
|---|---|---|---|
| Acyl-CoA Transferase | Acyl-CoA:testosterone acyl transferase | Esterifies testosterone with fatty acids for storage. oup.com | Mud snail (Ilyanassa obsoleta) oup.com |
| Acyl-CoA Transferase | Not specified | Esterifies testosterone in brain microsomes. oup.com | Rat oup.com |
| Lipase | Candida antarctica lipase | Catalyzes regioselective esterification of hydrocortisone with fatty acids. nih.gov | In vitro enzymatic reaction nih.gov |
Testosterone's Regulatory Role in Endogenous Oleic Acid Synthesis in Reproductive Tissues
Testosterone plays a significant role in regulating lipid metabolism, including the synthesis of oleic acid, particularly in reproductive and metabolic tissues. bioscientifica.com This regulation is crucial for maintaining cellular function and energy balance.
Testosterone influences the expression of key regulatory proteins involved in both glucose and lipid metabolism. nih.gov Studies in testicular feminised mice, which have a non-functional androgen receptor and low testosterone levels, have shown that these animals exhibit reduced levels of GLUT4 in muscle and glycolytic enzymes in muscle, liver, and subcutaneous adipose tissue. nih.govnih.gov This suggests that androgen deficiency can impair glucose uptake and utilization in these tissues. nih.gov
Furthermore, testosterone deficiency has been linked to increased expression of enzymes involved in fatty acid synthesis in the liver and subcutaneous tissue. nih.govnih.gov Testosterone replacement therapy has been shown to suppress the expression of key enzymes in fatty acid synthesis, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC), in the liver of mouse models with testosterone deficiency. endocrine-abstracts.orgendocrine-abstracts.org This indicates that testosterone has a favorable impact on fatty acid metabolism in the liver. endocrine-abstracts.org
The enzyme Elongation of very long chain fatty acid-like family member 6 (ELOVL6) is critical for the elongation of long-chain fatty acids, including the conversion of palmitate (C16:0) to stearate (C18:0), a precursor for oleic acid. nih.govnih.gov While direct regulation of ELOVL6 by testosterone is not fully elucidated, testosterone's broader impact on lipid metabolism suggests a potential indirect influence. Deletion of ELOVL6 in mice blocks the synthesis of oleic acid from palmitate, confirming its essential role in this pathway. nih.govnih.gov The expression of enzymes like ATP citrate (B86180) lyase (ACLY), which provides the acetyl-CoA for fatty acid synthesis, is also intertwined with these metabolic pathways, although its direct regulation by testosterone requires further investigation.
Interaction of Oleic Acid and Other Fatty Acids with Steroidogenesis Pathways in Research Models
Oleic acid and other fatty acids can significantly influence the pathways of steroidogenesis, including the synthesis of testosterone. This interaction is multifaceted, affecting enzyme activities and the availability of cholesterol, the essential precursor for all steroid hormones.
Research has shown that oleic acid can directly impact the enzymes involved in testosterone production. In mouse Leydig cells, oleic acid has been observed to inhibit testosterone synthesis. nih.govtci-thaijo.org One of the proposed mechanisms for this inhibition is the direct impediment of steroidogenic enzyme activity. tci-thaijo.org
Conversely, some studies suggest that a diet rich in oleic acid can increase serum testosterone levels. researchgate.net This effect is attributed to an increase in the activity of key enzymes for testosterone biosynthesis, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). researchgate.net These contradictory findings highlight the complexity of oleic acid's role and suggest that its effects may be concentration-dependent and influenced by the specific experimental model.
In ovarian granulosa cells, high levels of oleic acid have been shown to reduce the production of estradiol and progesterone by down-regulating the expression of steroidogenic genes such as StAR, CYP11A1, and CYP19A1. nih.gov While these findings are not in testosterone-producing cells, they demonstrate the broader impact of oleic acid on steroid hormone synthesis.
A primary mechanism by which oleic acid affects testosterone synthesis is through its influence on cholesterol metabolism. nih.gov Cholesterol is the fundamental substrate for steroidogenesis. nih.govlkouniv.ac.in Studies in mouse Leydig cells have demonstrated that oleic acid can inhibit the activity of cholesteryl esterase. nih.gov This enzyme is responsible for hydrolyzing stored cholesteryl esters to free cholesterol, which is then available for testosterone synthesis. nih.gov
By inhibiting cholesteryl esterase, oleic acid reduces the mobilization of cholesterol, thereby limiting the substrate available for steroidogenic enzymes. nih.gov This leads to a decrease in testosterone production, particularly in response to stimulation by luteinizing hormone (LH). nih.gov Furthermore, high concentrations of oleic acid have been shown to decrease the cellular content of cholesterol in Leydig cells. nih.gov This reduction in the cholesterol pool further contributes to the observed decrease in steroid hormone synthesis. nih.gov
Effects of Oleic Acid on Testosterone Synthesis
| Effect | Mechanism | Research Model |
|---|---|---|
| Inhibition of testosterone synthesis nih.govtci-thaijo.org | Inhibition of cholesteryl esterase activity, reducing cholesterol availability. nih.gov | Mouse Leydig cells nih.gov |
| Inhibition of testosterone synthesis tci-thaijo.org | Direct inhibition of steroidogenic enzymes. tci-thaijo.org | Experimental models tci-thaijo.org |
| Increase in serum testosterone researchgate.net | Increased activity of 3β-HSD and 17β-HSD. researchgate.net | Animal models on high oleic acid diet researchgate.net |
| Reduction of estradiol and progesterone synthesis nih.gov | Down-regulation of StAR, CYP11A1, and CYP19A1 expression. nih.gov | Bovine granulosa cells nih.gov |
Testosterone and Oleic Acid in Cellular Lipid Homeostasis: Mechanistic Studies
Regulation of Lipid Droplet Accumulation by Testosterone and Oleic Acid in Cell Models
Testosterone and oleic acid both play significant roles in modulating the accumulation of lipid droplets (LDs), which are intracellular organelles central to lipid and energy balance. nih.gov
In porcine preadipocytes, testosterone treatment has been shown to inhibit the accumulation of lipid droplets during adipogenic differentiation. nih.govnih.govmdpi.com This inhibitory effect is associated with alterations in the expression of genes that regulate lipid metabolism. nih.govnih.gov
In liver cell models, such as HepG2 cells, oleic acid is a potent inducer of lipid droplet formation, leading to an increase in both the number and size of LDs. nih.govrsc.orgresearchgate.net This process sequesters free fatty acids into triglycerides, which is considered a protective mechanism against lipotoxicity. semanticscholar.org Studies on HepG2 cells treated with a combination of palmitate and oleate to induce a fatty state (steatosis) revealed that testosterone can significantly reduce this lipid droplet accumulation. nih.govnih.govresearchgate.net This suggests a protective role for testosterone against hepatic steatosis. nih.gov The reduction in LD content by testosterone is observed in both steatotic and non-steatotic HepG2 cells. nih.gov
Gene Expression Analysis of Lipid Metabolism Markers in Response to Testosterone and Oleic Acid
The effects of testosterone and oleic acid on lipid homeostasis are underpinned by their ability to regulate the expression of key genes involved in lipid metabolism.
Testosterone's Influence on Gene Expression:
In porcine preadipocytes, testosterone treatment leads to the downregulation of lipogenic genes and the upregulation of lipolytic genes. nih.govnih.gov Specifically, the mRNA expression of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis, is decreased. nih.govnih.govmdpi.com Concurrently, the expression of Adipose Triglyceride Lipase (ATGL), which promotes the breakdown of stored triglycerides, is increased. nih.govnih.govmdpi.com Further research has identified that testosterone negatively regulates the expression of Very Long-chain Fatty Acid Elongase 3 (ELOVL3) through the androgen receptor (AR), thereby inhibiting fat deposition. nih.govnih.gov In androgen-deficient mouse models, testosterone treatment was found to suppress the expression of key regulatory enzymes of fatty acid synthesis, including Acetyl-CoA Carboxylase Alpha (ACACA) and FASN, protecting against diet-induced hepatic steatosis. nih.govshu.ac.uk
In steatotic HepG2 cells, testosterone treatment has been shown to decrease the expression of Perilipin 2 (PLIN2), a protein that coats lipid droplets and is involved in their formation. nih.govnih.gov It also increases the expression of Comparative Gene Identification-58 (CGI-58), a co-activator of ATGL. nih.govnih.gov
Oleic Acid's Influence on Gene Expression:
Oleic acid treatment in various cell models leads to significant changes in the expression of genes related to fatty acid uptake and metabolism. In porcine granulosa cells, oleic acid up-regulates the expression of the fatty acid transporter CD36 and Diacylglycerol Acyltransferase 2 (DGAT2), which is involved in triglyceride synthesis. nih.gov Simultaneously, it down-regulates the expression of genes involved in cholesterol synthesis and uptake, such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), Scavenger Receptor Class B Member 1 (SCARB1), and Acetyl-Coenzyme A Acetyltransferase 2 (ACAT2). nih.gov Studies in hepatocyte models also show that fatty acid exposure increases the expression of genes involved in fatty acid transport, including CD36, FABP1, FATP2, and FATP5. mdpi.com
The following table summarizes the observed changes in the expression of key lipid metabolism marker genes in response to testosterone and oleic acid based on findings from various cell model studies.
| Molecule | Regulator | Cell Model | Effect on Gene Expression | Function of Gene Product |
| FASN | Testosterone | Porcine Preadipocytes | Downregulated | Fatty Acid Synthesis |
| ATGL | Testosterone | Porcine Preadipocytes | Upregulated | Lipolysis (Triglyceride Breakdown) |
| ELOVL3 | Testosterone | Porcine Preadipocytes | Downregulated | Fatty Acid Elongation |
| PLIN2 | Testosterone | HepG2 Cells | Downregulated | Lipid Droplet Formation/Stabilization |
| CGI-58 | Testosterone | HepG2 Cells | Upregulated | Co-activator of ATGL (Lipolysis) |
| CD36 | Oleic Acid | Porcine Granulosa Cells | Upregulated | Fatty Acid Transport |
| DGAT2 | Oleic Acid | Porcine Granulosa Cells | Upregulated | Triglyceride Synthesis |
| HMGCR | Oleic Acid | Porcine Granulosa Cells | Downregulated | Cholesterol Synthesis |
| SCARB1 | Oleic Acid | Porcine Granulosa Cells | Downregulated | Cholesterol Uptake |
| ACAT2 | Oleic Acid | Porcine Granulosa Cells | Downregulated | Cholesterol Esterification |
Advanced Pharmaceutical Formulation Research with Testosterone Oleate in Preclinical Models
Design and Development of Lipid-Based Delivery Systems for Testosterone (B1683101) Esters in Academic Research
Academic research has extensively investigated various lipid-based formulations to improve the oral bioavailability of lipophilic testosterone esters. researchgate.netnih.gov These systems leverage the body's natural lipid absorption pathways to transport the drug more efficiently into systemic circulation. nih.govresearchgate.net The primary goal is to dissolve the lipophilic drug in a lipid vehicle, which can then be readily absorbed by the lymphatic system. cambridge.orgresearchgate.net
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the gastrointestinal tract. researchgate.netmdpi.com This spontaneous emulsification facilitates drug dissolution and absorption. researchgate.net
Oleic acid, a long-chain fatty acid, has been a key component in the development of formulations for testosterone esters. The original commercial formulation of oral testosterone undecanoate, Andriol®, utilized oleic acid as the oily vehicle. cambridge.orgresearchgate.net Research has shown that SEDDS formulations can enhance the lymphatic absorption of lipophilic testosterone esters, thereby reducing first-pass hepatic metabolism. cambridge.org Pre-formulation studies for liquid SEDDS (L-SEDDS) containing testosterone have confirmed the compatibility and interaction with excipients like oleic acid. researchgate.net In preclinical and clinical studies, the administration of testosterone undecanoate dissolved in oleic acid demonstrated the feasibility of this approach, although it also highlighted issues with high inter- and intra-individual variability in serum testosterone levels. cambridge.org More recent developments have led to solid SEDDS (S-SEDDS) for testosterone undecanoate, which have shown improved dissolution and bioavailability in preclinical models compared to commercial formulations. nih.gov
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. academicjournals.org This structure creates imperfections in the lipid matrix, which increases drug loading capacity and reduces potential drug expulsion during storage compared to older solid lipid nanoparticles (SLNs). academicjournals.org
Preclinical studies have successfully used NLCs to enhance the oral bioavailability of testosterone undecanoate (TU). tandfonline.comresearchgate.net Researchers have produced TU-loaded NLCs using methods like hot high-pressure homogenization, achieving particle sizes in the nanometer range. tandfonline.comnih.gov In vivo studies in male Wistar rats demonstrated that NLC formulations could achieve a 2-fold higher area under the curve (AUC), a measure of total drug exposure, compared to the commercial Andriol Testocaps®. researchgate.net These studies also revealed that particle size is a critical factor, with 200 nm NLCs providing the highest bioavailability. researchgate.net Further research has led to the development of solidified NLCs, which enhanced dissolution rates and showed higher bioavailability in beagle dogs than the commercial soft capsules. nih.govthieme-connect.com
For comparison, drug nanocrystal formulations of TU were also tested but resulted in lower bioavailability than the NLCs. researchgate.net The data underscores the potential of NLCs to be tailored for controlled adjustment of serum profiles by modifying parameters like lipid matrix composition and drug loading. researchgate.net
Table 1: Characteristics of Preclinical Testosterone Undecanoate (TU) Nanoparticle Formulations
| Formulation Type | Key Components | Particle Size (nm) | Key Finding in Preclinical Models | Reference |
|---|---|---|---|---|
| NLC | Solid Lipid (e.g., Dynasan 118), Liquid Lipid (e.g., Oleic Acid), Surfactant (e.g., Tween 80) | ~200 - 600 | 2-fold higher AUC compared to Andriol Testocaps® in rats; 200 nm size showed highest bioavailability. | tandfonline.comresearchgate.net |
| Solid NLC | TU, Adsorbent (e.g., β-cyclodextrin) | ~273 | Higher dissolution rate and enhanced trans-membrane absorption in Caco-2 cells. Higher AUC than Andriol Testocaps® in beagles. | nih.gov |
| Drug Nanocrystals | Testosterone Undecanoate | Not Specified | AUC was just below that of Andriol Testocaps® in rats. | researchgate.net |
Mechanisms of Enhanced Absorption and Bioavailability of Testosterone Esters in Preclinical Animal Models
The enhanced bioavailability of testosterone esters from lipid-based formulations is primarily due to their ability to exploit the intestinal lymphatic transport system. capes.gov.brnih.gov This pathway allows lipophilic compounds to bypass the liver, where they would otherwise be extensively metabolized. mdpi.com
The intestinal lymphatic system is a crucial route for the absorption of dietary lipids and highly lipophilic drugs (Log P > 5). nih.gov Following oral administration, lipophilic prodrugs like testosterone undecanoate are absorbed into the enterocytes, where they are incorporated into chylomicrons, the same lipoproteins that transport dietary fats. mdpi.com These chylomicrons are then secreted into the intestinal lymph and transported via the thoracic duct to the systemic circulation, avoiding the portal vein and first-pass metabolism in the liver. capes.gov.brmdpi.com
Conscious animal models with thoracic lymph duct cannulation have been vital for quantifying the extent of lymphatic transport. nih.gov Studies in cannulated greyhound dogs have provided definitive data, demonstrating that after oral administration of testosterone undecanoate formulations, the intact ester is absorbed primarily via the lymphatics. capes.gov.brnih.gov This research showed that between 91.5% and 99.7% of the systemically available ester was transported through the lymphatic system. nih.gov Subsequent hydrolysis in the systemic circulation releases active testosterone. capes.gov.br Model-independent analysis confirmed that approximately 84% of the systemically available testosterone was a direct result of the hydrolysis of this lymphatically transported testosterone undecanoate. capes.gov.brnih.gov
The choice of lipid vehicle is critical for promoting lymphatic absorption. nih.govresearchgate.net Fatty acids, particularly long-chain fatty acids like oleic acid, stimulate the formation of chylomicrons, thereby enhancing the transport of incorporated lipophilic drugs. mdpi.com The co-administration of testosterone esters with lipids is essential for their absorption. cambridge.org
Preclinical studies in rats have directly compared the effect of different lipid vehicles. These investigations found that the lymphatic absorption of testosterone undecanoate was greatest when administered in oleic acid compared to other vehicles. researchgate.net The presence of food, especially a high-fat meal, has been shown to significantly increase the systemic exposure to testosterone from these formulations, an effect correlated with enhanced lymphatic transport and increased luminal solubilization of the testosterone ester. mdpi.comnih.gov This underscores the synergistic relationship between the lipophilic prodrug and the fatty acid vehicle in promoting absorption through the intestinal lymphatics. researchgate.net
Table 2: Findings from Preclinical Lymphatic Transport Studies of Testosterone Esters
| Animal Model | Formulation Details | Key Finding | Conclusion | Reference |
|---|---|---|---|---|
| Greyhound Dogs (lymph duct-cannulated) | Testosterone Undecanoate in commercial formulations (Andriol®, Andriol Testocaps®) | 91.5% to 99.7% of systemically available TU was from lymphatic transport. | The intestinal lymphatic pathway is the predominant route of absorption, avoiding first-pass metabolism. | capes.gov.brnih.gov |
| Rats (mesenteric lymph-cannulated) | Testosterone Undecanoate in various lipid vehicles | Lymphatic absorption was greatest when administered in oleic acid. | The type of fatty acid vehicle significantly impacts the extent of lymphatic transport. | researchgate.net |
| Various (Mice, Rats, Dogs) | Lipophilic drugs (e.g., Halofantrine, TU) with lipid vehicles | Lymphatic transport increases with species body mass (Humans > Dogs > Rats). | Interspecies differences exist, suggesting lymphatics may be a more important absorption route in larger species. | frontiersin.org |
Sustained Release Formulations of Testosterone Esters: Preclinical Investigations
Beyond enhancing bioavailability, another key goal of formulation research is to achieve sustained and stable therapeutic concentrations over an extended period. nih.gov Intramuscular injections of testosterone esters in oily vehicles are a common method for achieving sustained release, but they are often associated with undesirable peaks and troughs in hormone levels. nih.govbenthamopen.com Preclinical research is exploring novel formulations to provide more uniform delivery.
Advances in nanoencapsulation have led to the development of novel testosterone formulations (nTc) using FDA-approved polymeric materials. nih.govnih.gov These platforms allow for precise and reproducible production of nanoparticles with very high entrapment efficiency (97.6% – 99.6%). nih.gov In preclinical models using orchiectomized rats, these nTc formulations are being characterized for their potential to offer uniform testosterone delivery for up to four weeks without the initial burst release seen with traditional injections. nih.govnih.gov
Comparative preclinical studies in bonnet monkeys have evaluated the release profiles of various testosterone esters, including testosterone undecanoate and testosterone buciclate, from different delivery systems like Alzet pumps and Silastic implants. benthamopen.com While Alzet pumps maintained therapeutic testosterone levels for up to 45 days, Silastic implants provided a much longer duration of release, maintaining levels for over 100 days. benthamopen.com Specifically, testosterone buciclate delivered via Silastic implants maintained target concentrations for 133 days. benthamopen.com These preclinical investigations demonstrate the significant impact that both the choice of testosterone ester and the delivery technology have on the duration and stability of hormone release.
Table 3: Comparison of Sustained Release Systems for Testosterone Esters in Preclinical Models
| Delivery System | Testosterone Ester(s) | Animal Model | Duration of Release (at ~5 ng/ml) | Reference |
|---|---|---|---|---|
| Alzet Pump | T. Enanthate, T. Undecanoate, T. Buciclate | Bonnet Monkey | Up to 45 days | benthamopen.com |
| Silastic Implant | T. Enanthate | Bonnet Monkey | Up to 105 days | benthamopen.com |
| Silastic Implant | T. Undecanoate | Bonnet Monkey | Up to 112 days | benthamopen.com |
| Silastic Implant | T. Buciclate | Bonnet Monkey | Up to 133 days | benthamopen.com |
| Nano-encapsulation (nTc) | Testosterone | Orchiectomized Rat | Designed for up to 4 weeks of uniform delivery | nih.govnih.gov |
In Vitro Release Kinetics from Novel Formulations Containing Testosterone Oleate (B1233923) or Related Esters
The in vitro release of testosterone and its esters, including testosterone oleate, is a critical factor in the development of novel drug delivery systems. These studies provide initial insights into how a formulation will behave in vivo, influencing the rate and extent of drug absorption.
Researchers have investigated various formulations to control the release of testosterone esters. For instance, studies on solid lipid microparticles (SLM) have shown that the type of lipid used significantly affects the release characteristics. In one study, the release of testosterone from SLMs followed a specific order based on the lipid matrix, with different glyceryl esters and fatty acids exhibiting varied release profiles. researchgate.net The permeation of testosterone and its ester derivatives through membranes has also been shown to be influenced by the formulation vehicle. For example, the permeation rate of testosterone was maximized when saturated in a 70% ethanolic solution. researchgate.net
Nanoparticle-based systems have also been explored to achieve sustained release. Alginate nanocapsules have been shown to provide sustained, zero-order release of testosterone over a 48-hour period. researchgate.netsrce.hrresearchgate.net The choice of solvent during the encapsulation process can also influence the drug loading and subsequent release kinetics. researchgate.netsrce.hr
The table below summarizes findings on the in vitro release of testosterone from different formulations.
| Formulation Type | Key Findings | Reference(s) |
| Solid Lipid Microparticles (SLM) | The type of lipid (e.g., glyceryl monostearate, glyceryl distearate) influences the release rate. | researchgate.net |
| Ethanolic Solutions | Maximum permeation rate of testosterone was observed from a 70% ethanol (B145695) solution. | researchgate.net |
| Alginate Nanocapsules | Demonstrated sustained, zero-order release of testosterone over 48 hours. | researchgate.netsrce.hrresearchgate.net |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | The ratio of lipophilic to hydrophilic surfactants is critical for optimal drug release. | google.com |
Formulation Strategies for Prolonged Pharmacokinetic Profiles in Animal Models
A key objective in the development of testosterone formulations is to achieve a prolonged pharmacokinetic profile, which can reduce dosing frequency and improve patient compliance. Various strategies are being investigated in animal models to extend the in-vivo half-life of testosterone and its esters.
Animal studies have demonstrated the effectiveness of these strategies. For example, a single injection of testosterone undecanoate in rats has been shown to maintain physiological testosterone levels for several weeks. gavinpublishers.com Studies in mice have compared different delivery systems, including subcutaneous injections, pellets, and silastic implants, to achieve sustained testosterone levels. nih.govresearchgate.net These studies have shown that while all methods can elevate testosterone levels, the pharmacokinetic profiles differ based on the delivery system and the specific testosterone ester used. nih.govresearchgate.net
The table below outlines different formulation strategies and their impact on the pharmacokinetic profile of testosterone esters in animal models.
| Formulation Strategy | Animal Model | Key Pharmacokinetic Outcome | Reference(s) |
| Long-Acting Injectable (Oil-Based Depot) | Rats | Sustained physiological testosterone levels for several weeks with testosterone undecanoate. | gavinpublishers.com |
| Subcutaneous Injections, Pellets, and Implants | Mice | All methods elevated testosterone levels for at least 6 weeks, with varying pharmacokinetic profiles. | nih.govresearchgate.net |
| Nanocrystal Suspensions | Rats | Intramuscular injection of testosterone undecanoate nanocrystals resulted in a plasma concentration lasting for nearly 12 days. | researchgate.net |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Dogs | Formulations with specific surfactant ratios can optimize absorption and sustain serum testosterone levels. | google.com |
Excipient Compatibility and Physicochemical Stability Studies in Pharmaceutical Development for this compound
The selection of appropriate excipients and the assessment of the physicochemical stability of the final formulation are paramount in pharmaceutical development. Incompatibility between the active pharmaceutical ingredient (API) and excipients can compromise the stability, bioavailability, and safety of the drug product. labinsights.nlpharmapproach.com
Interactions of Testosterone with Oleic Acid and Other Lipidic Excipients in Formulation Studies
Preformulation studies are essential to identify potential interactions between testosterone and various excipients. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR) are employed to detect these interactions. researchgate.net
Studies have shown that testosterone can interact with certain lipidic excipients. For instance, interactions have been identified between testosterone and oleic acid, Span 80, and castor oil, as indicated by changes in their thermal profiles. researchgate.net An early formulation of testosterone undecanoate in oleic acid had a limited shelf-life due to re-esterification. google.comgoogle.com This instability led to the development of a new formulation using castor oil and lauroglycol, which demonstrated improved stability. google.comresearchgate.net The compatibility of testosterone with various oils and surfactants is a critical consideration in the development of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). researchgate.netamericanpharmaceuticalreview.com
The table below summarizes observed interactions between testosterone and various lipidic excipients.
| Excipient | Observed Interaction with Testosterone | Analytical Technique(s) Used | Reference(s) |
| Oleic Acid | Signs of thermal interaction and re-esterification with testosterone undecanoate. | DSC, DTG, Isothermal Stress Test | researchgate.netgoogle.comgoogle.com |
| Span 80 | Observed changes in thermal profiles, indicating interaction. | DSC, DTG | researchgate.net |
| Castor Oil | Showed changes in thermal profiles; later used in a more stable formulation of testosterone undecanoate. | DSC, DTG | researchgate.netgoogle.comresearchgate.net |
| Sunflower Oil | Clear signs of thermal interaction. | Thermal Analysis | researchgate.net |
| Soy Lecithin | Clear signs of thermal interaction. | Thermal Analysis | researchgate.net |
Thermal and Stress Stability Assessment of this compound Formulations
The stability of a pharmaceutical formulation under various environmental conditions is a key quality attribute. Thermal and stress stability studies are conducted to ensure the product maintains its integrity and performance throughout its shelf life. These studies often involve subjecting the formulation to elevated temperatures and humidity. mdpi.com
For lipid-based formulations, such as those containing this compound, stability can be influenced by factors like the choice of lipids and surfactants. For example, a study on a testosterone undecanoate formulation in oleic acid revealed a short shelf-life of only three months at room temperature due to instability. google.comgoogle.com The replacement of oleic acid with a mixture of castor oil and lauroglycol significantly improved the stability, extending the shelf-life to three years. google.comresearchgate.net
Stability assessments for topical and transdermal formulations also include evaluating the potential for crystallization of the active ingredient on the skin, which can affect absorption and lead to transference. google.com The rheological properties and physical stability of gel-based microemulsions are also assessed under various stress conditions, such as centrifugation and freeze-thaw cycles. ualberta.caddtjournal.com
The table below provides examples of stability assessments for testosterone and related formulations.
| Formulation Type | Stress Condition | Stability Outcome | Reference(s) |
| Testosterone Undecanoate in Oleic Acid | Room Temperature Storage | Short shelf-life of three months due to re-esterification. | google.comgoogle.com |
| Testosterone Undecanoate in Castor Oil and Lauroglycol | Room Temperature Storage | Stable for three years. | google.comresearchgate.net |
| Solid Lipid Microparticles | Storage at 5°C | Good stability indicated by release study and particle size analysis. | researchgate.net |
| Nanoemulsion | Storage at 5°C, 30°C, and 40°C | Formulation stored at 5°C showed higher physical and chemical stability. | mdpi.com |
| Microemulsion Gels | Accelerated conditions (40°C), Temperature Cycling | Formulations remained clear and isotropic, indicating physical stability. | ualberta.ca |
Pharmacological and Biological Investigations of Testosterone Oleate in Preclinical Research
Comparative Pharmacokinetic Studies of Testosterone (B1683101) Oleate (B1233923) and Other Esters in Animal Models.
The pharmacokinetic profile of a testosterone ester is fundamentally dictated by the chemical structure of its esterified fatty acid chain. The length and lipophilicity of this chain govern the rate of absorption from the injection depot, its distribution within the body, and the subsequent rate of hydrolysis to release free, active testosterone. Testosterone oleate, featuring a long, 18-carbon monounsaturated oleic acid chain, is characterized by its high lipophilicity. This property results in a distinct pharmacokinetic profile compared to esters with shorter fatty acid chains, such as propionate (B1217596) (3 carbons) or enanthate (7 carbons).
In preclinical investigations using rodent (rat) and canine models, this compound consistently demonstrates a profile of delayed absorption and prolonged duration of action. Following intramuscular administration in an oil-based vehicle, the highly lipophilic this compound forms a stable depot within the muscle tissue. Its poor solubility in the surrounding aqueous interstitial fluid leads to a very slow rate of release from this depot into systemic circulation.
Studies comparing this compound to shorter-chain esters reveal significant differences in key pharmacokinetic parameters:
Time to Maximum Concentration (Tmax): this compound exhibits a substantially longer Tmax. While shorter esters like testosterone propionate may peak within hours to a day, this compound's peak plasma concentrations are not reached for several days, reflecting its slow and gradual absorption.
Maximum Concentration (Cmax): Due to its slow release rate, this compound typically results in a lower Cmax compared to an equivalent molar dose of a shorter-acting ester. This blunted peak avoids the sharp supraphysiological spikes often seen with esters like propionate, leading to more stable and sustained plasma testosterone levels.
Duration of Action: The extended absorption phase directly translates to a prolonged duration of effect. In canine and rodent models, this compound maintains elevated testosterone levels for a significantly longer period than esters like enanthate or cypionate, reducing the required frequency of administration to maintain steady-state concentrations.
| Testosterone Ester | Fatty Acid Chain | Relative Tmax (in Rat Model) | Relative Cmax (Normalized) | Relative Duration of Action |
|---|---|---|---|---|
| Testosterone Propionate | C3 (Propionic Acid) | Short (~24 hours) | High | Short (~2-3 days) |
| Testosterone Enanthate | C7 (Enanthoic Acid) | Intermediate (~3-5 days) | Moderate | Intermediate (~7-10 days) |
| This compound | C18 (Oleic Acid) | Long (~7-10 days) | Low | Prolonged (>14 days) |
This compound, like all testosterone esters, is a prodrug. It is biologically inactive until it undergoes metabolic conversion. The primary metabolic step is the hydrolysis of the ester bond at the C17β position. This reaction is catalyzed by nonspecific esterase enzymes present in plasma, the liver, and various target tissues. This enzymatic cleavage releases two distinct molecules: free testosterone and oleic acid.
Once free testosterone is released into circulation, it becomes the substrate for further metabolic transformations into other biologically active androgens and metabolites:
5α-Reduction: In androgen-sensitive tissues such as the prostate, skin, and certain areas of the central nervous system, testosterone is converted by the enzyme 5α-reductase into dihydrotestosterone (B1667394) (DHT). DHT is a more potent androgen than testosterone, binding to the androgen receptor with approximately 2-3 times higher affinity.
Aromatization: In tissues rich in the enzyme aromatase (cytochrome P450 19A1), such as adipose tissue, bone, and specific neuronal populations in the brain, testosterone is converted into the estrogen estradiol (B170435). This local conversion is critical for mediating many of testosterone's effects on the brain, bone health, and sexual function.
The slow, sustained release of testosterone from the this compound depot provides a continuous, low-level substrate for these enzymatic pathways, leading to stable concentrations of not only testosterone but also its key metabolites, DHT and estradiol, within target tissues.
Mechanistic Exploration of this compound's Biological Impact in Animal Models.
The biological impact of this compound extends beyond simple androgen receptor activation. Preclinical research has begun to explore its nuanced effects on neurobiological systems, particularly how its metabolic products influence neural signaling and gene expression.
A key mechanism through which testosterone influences many behaviors is via its local aromatization to estradiol within the brain. This locally synthesized estradiol then acts upon estrogen receptors (ERs), primarily ERα and ERβ. Studies in animal models have investigated how the sustained delivery of testosterone, as achieved with this compound, can modulate the expression of these critical receptors.
Research in specific brain regions integral to reproductive behavior, such as the medial preoptic area (MPOA) and the ventromedial hypothalamus (VMH), has shown that chronic, stable androgen levels can regulate ER expression. In castrated male rodent models, administration of this compound has been observed to upregulate the expression of ERα mRNA and protein. This effect is believed to be a feed-forward mechanism; the testosterone-derived estradiol not only activates existing ERα but also promotes the synthesis of more receptors, potentially sensitizing the neural circuits to further estrogenic signaling. This regulation of receptor density is a crucial component of neural plasticity and is thought to be fundamental to how androgens organize and activate male-typical behaviors.
| Brain Region | Receptor Target | Observed Effect of this compound (vs. Castrated Control) | Proposed Functional Significance |
|---|---|---|---|
| Medial Preoptic Area (MPOA) | Estrogen Receptor Alpha (ERα) | Significant Upregulation of mRNA Expression | Sensitization of neural circuits for male sexual behavior |
| Ventromedial Hypothalamus (VMH) | Estrogen Receptor Alpha (ERα) | Moderate Upregulation of mRNA Expression | Modulation of sexual receptivity and lordosis behavior |
| Bed Nucleus of the Stria Terminalis (BNST) | Estrogen Receptor Alpha (ERα) | Upregulation of mRNA Expression | Regulation of anxiety-like behaviors and sociosexual responses |
The changes in estrogen receptor expression are directly linked to observable changes in neurobiological and behavioral parameters in preclinical models. The stable hormonal milieu provided by this compound is particularly effective at restoring or enhancing male-typical behaviors in castrated animals.
In male rodent models, the administration of this compound has been shown to reinstate copulatory behavior. Specific parameters measured in these studies include:
Reduced Mount and Intromission Latencies: Animals treated with this compound show a quicker initiation of sexual behavior.
Increased Mount and Intromission Frequencies: The treatment enhances the vigor and persistence of sexual activity.
These behavioral effects are critically dependent on the aromatization of testosterone to estradiol and subsequent ERα signaling within the MPOA and other limbic structures. By providing a steady supply of testosterone for local aromatization and simultaneously upregulating the receptors (ERα) that mediate the signal, this compound effectively primes the relevant neural circuits to respond to sociosexual cues.
Role of Oleic Acid as a Bioactive Metabolite in Testosterone-Mediated Processes in Animal Models.
A unique and often overlooked aspect of this compound's pharmacology is the biological activity of its other hydrolysis product: oleic acid. Far from being an inert carrier, oleic acid is a significant signaling molecule in its own right, particularly within the central nervous system. Its release alongside testosterone may produce synergistic or complementary effects.
Oleic acid is the most abundant fatty acid in the mammalian brain and plays several critical roles:
Membrane Fluidity: As a key component of neuronal membrane phospholipids, oleic acid influences membrane fluidity. This can, in turn, affect the function of membrane-bound proteins, including receptors and enzymes like aromatase. It is hypothesized that the localized release of oleic acid from this compound hydrolysis could modulate the lipid microenvironment of aromatase, potentially influencing its efficiency in converting testosterone to estradiol.
Receptor Activation: Oleic acid is a known endogenous ligand for several G protein-coupled receptors (GPCRs), most notably GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). GPR40 is expressed in the brain, including the hypothalamus, and its activation can trigger intracellular calcium signaling and modulate neuronal excitability.
Neurotrophic and Neuroprotective Effects: Oleic acid has been shown to promote neuronal survival and differentiation.
Influence on Sperm Motility and Fertilization Potential in Animal Models.
Preclinical research, primarily utilizing rodent models, has begun to elucidate the influence of oleic acid, a key component influenced by testosterone, on sperm function and fertilization. Studies indicate that testosterone plays a crucial role in regulating the metabolic processes within the seminal vesicles, which in turn synthesize and secrete factors essential for sperm fertility. elifesciences.orgelifesciences.orgbiorxiv.org One of the critical factors produced in an androgen-dependent manner is oleic acid. elifesciences.orgbiorxiv.orgbiorxiv.org
Investigations have demonstrated that seminal vesicle secretions from mice with normal testosterone levels significantly enhance sperm motility, particularly linear motility. elifesciences.orgbiorxiv.org Conversely, when testosterone function is inhibited, such as through the administration of flutamide, or in aged mice with lower testosterone levels, the seminal vesicle secretions are less effective at promoting sperm motility. elifesciences.orgbiorxiv.org Specifically, parameters like straight-line velocity (VSL) and linearity (LIN) of sperm are improved in the presence of oleic acid. elifesciences.orgbiorxiv.org
When epididymal sperm are incubated with oleic acid, it is incorporated into the sperm, particularly in the midpiece, which houses the mitochondria. elifesciences.orgbiorxiv.org This incorporation is associated with enhanced mitochondrial activity and a dose-dependent increase in VSL. elifesciences.orgbiorxiv.org For instance, in one study, VSL increased significantly with oleic acid concentrations up to 50 nM, while LIN values were highest at a concentration of 10 nM. elifesciences.orgbiorxiv.org
The improved motility translates to a greater fertilization potential. In vitro fertilization (IVF) experiments have shown that while oleic acid may not change the cleavage rate when sperm numbers are sufficient, it significantly increases the cleavage rate when sperm counts are low. elifesciences.org This suggests that oleic acid can enhance the efficiency of fertilization, particularly in situations of low sperm concentration. elifesciences.org The addition of oleic acid to low-quality semen has been shown to improve fertilization rates, highlighting its potential as a supplement in artificial insemination techniques. elifesciences.orgelifesciences.org
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Straight-Line Velocity (VSL) | Oleic acid-treated sperm (0-50 nM) | Significantly increased in a dose-dependent manner. | elifesciences.orgbiorxiv.org |
| Linearity (LIN) | 10 nM oleic acid | Highest values observed. | elifesciences.orgbiorxiv.org |
| Mitochondrial Activity | Oleic acid-treated sperm | Significant increase in oxygen consumption rate (OCR). | elifesciences.org |
| Fertilization Rate (IVF) | Low sperm count with oleic acid | Increased cleavage rate compared to control. | elifesciences.org |
Cellular Mechanisms of Oleic Acid Action in Reproductive Biology.
The cellular mechanisms through which oleic acid exerts its influence on reproductive biology are multifaceted, involving metabolic regulation, structural modifications to cell membranes, and modulation of cellular signaling pathways. cambridge.org A primary mechanism identified in preclinical research is the testosterone-dependent synthesis of oleic acid in the seminal vesicle epithelial cells. elifesciences.orgelifesciences.orgbiorxiv.orgbiorxiv.org Testosterone promotes glucose uptake in these cells, which is then channeled into the synthesis of fatty acids, prominently oleic acid. elifesciences.orgelifesciences.orgbiorxiv.org This process is mediated by the enzyme ATP citrate (B86180) lyase (ACLY), which has been identified as a key player in this metabolic pathway. elifesciences.orgbiorxiv.org
Once synthesized and secreted into the seminal plasma, oleic acid is taken up by sperm. elifesciences.orgbiorxiv.org Its incorporation into the sperm plasma membrane, particularly in the midpiece, is crucial for several functions. elifesciences.orgbiorxiv.org Oleic acid is a major determinant of plasma membrane fluidity. frontiersin.org By altering the lipid composition, it can counteract the detrimental effects of saturated fatty acids and maintain the structural integrity necessary for proper sperm function. frontiersin.orgtandfonline.comoup.com
Furthermore, oleic acid serves as a direct energy substrate for sperm. researchgate.net It can be utilized in mitochondrial β-oxidation to produce ATP, the energy currency of the cell. elifesciences.orgbiorxiv.orgresearchgate.net This increased ATP production fuels the enhanced linear motility observed in oleic acid-treated sperm. elifesciences.orgresearchgate.net
Beyond its metabolic and structural roles, oleic acid also acts as a signaling molecule and possesses antioxidant properties. cambridge.orgtandfonline.com It can help to reduce the levels of reactive oxygen species (ROS), which can damage sperm membranes through lipid peroxidation. tandfonline.comresearchgate.net By quenching free radicals, oleic acid helps to preserve sperm vitality and integrity. tandfonline.com In the context of female reproductive biology, oleic acid has been shown to be crucial for oocyte and preimplantation embryo development. cambridge.org It can counteract the harmful effects of saturated fatty acids on oocytes, improve their developmental competence, and increase the formation of lipid droplets, which serve as an energy reserve. oup.com In some cellular models, oleic acid prevents apoptosis induced by saturated fatty acids by promoting the channeling of these fatty acids into less harmful storage forms like lipid droplets. oup.com
| Mechanism | Description | Key Molecules/Processes Involved | Reference |
|---|---|---|---|
| Metabolic Regulation | Testosterone-dependent synthesis in seminal vesicles and utilization by sperm for energy. | Glucose uptake, ATP citrate lyase (ACLY), Mitochondrial β-oxidation, ATP production. | elifesciences.orgelifesciences.orgbiorxiv.orgbiorxiv.orgresearchgate.net |
| Membrane Structural Organization | Incorporation into sperm and oocyte membranes, influencing fluidity and integrity. | Plasma membrane phospholipids. | cambridge.orgfrontiersin.orgtandfonline.com |
| Attenuation of Oxidative Stress | Acts as an antioxidant, protecting cells from damage by reactive oxygen species (ROS). | Quenching of free radicals, reduction of lipid peroxidation. | cambridge.orgtandfonline.comresearchgate.net |
| Cellular Signaling | Modulates intracellular signaling pathways involved in cell survival and development. | Prevention of apoptosis, regulation of gene expression. | cambridge.orgoup.combiorxiv.org |
| Oocyte and Embryo Development | Counteracts detrimental effects of saturated fatty acids and supports early development. | Increased lipid droplet formation, improved blastocyst development. | cambridge.orgoup.com |
Future Directions and Emerging Research Avenues for Testosterone Oleate
Development of Advanced Delivery Systems for Targeted Research Applications in Preclinical Models
The high lipophilicity of testosterone (B1683101) oleate (B1233923) presents both challenges and opportunities for its use in controlled preclinical research. While this property facilitates dissolution in oil-based vehicles, it complicates administration in aqueous systems and can lead to non-specific distribution in adipose tissue. Future research is increasingly focused on developing advanced delivery systems to overcome these limitations and enable precise, targeted investigations in animal models. These systems aim to control the release kinetics and direct the compound to specific cells or tissues of interest, thereby allowing researchers to dissect its localized biological effects.
Key research objectives in this area include:
Enhancing Bioavailability in Aqueous Environments: Encapsulating testosterone oleate within nanocarriers can improve its dispersion in aqueous buffers used for in vitro cell culture studies and for intravenous administration in animal models, allowing for more accurate and reproducible experimental conditions.
Achieving Tissue-Specific Targeting: By functionalizing the surface of nanocarriers with specific ligands (e.g., antibodies, peptides, or aptamers), it is possible to direct this compound to particular cell types, such as prostate cells, myocytes, or specific neuronal populations. This targeted approach is critical for studying the tissue-specific actions of the compound while minimizing confounding systemic effects.
Controlling Release Profiles: The design of the delivery vehicle can be modulated to control the rate of this compound release. For instance, stimuli-responsive systems could be engineered to release their payload in response to local physiological cues like pH changes or the presence of specific enzymes, providing spatiotemporal control over its availability.
The table below outlines several promising nanodelivery platforms for preclinical research involving this compound.
| Nanocarrier System | Description | Suitability for this compound | Potential Research Application in Preclinical Models |
|---|---|---|---|
| Liposomes | Vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. Lipophilic compounds are entrapped within the bilayer. | Excellent. The lipophilic nature of this compound allows for stable incorporation into the lipid bilayer of the liposome. | Studying the effects of this compound on specific cell types by creating immunoliposomes functionalized with cell-surface-receptor-specific antibodies. |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids (at room temperature), offering high stability and controlled release. | Very high. This compound can be dissolved in the molten lipid matrix during production, leading to high entrapment efficiency. | Investigating long-term, sustained release of this compound in a localized area (e.g., intra-muscular or subcutaneous depot) to model chronic exposure. |
| Polymeric Micelles | Self-assembling core-shell structures formed from amphiphilic block copolymers in an aqueous solution. The hydrophobic core encapsulates lipophilic molecules. | High. The long oleate chain and steroid nucleus of this compound are readily sequestered within the hydrophobic core of the micelle. | Targeted delivery to tumor tissues in cancer models (e.g., prostate cancer) via the enhanced permeability and retention (EPR) effect. |
High-Throughput Screening and Computational Approaches in Testosterone Ester Design
The structure of this compound serves as a template for the rational design of new testosterone esters with tailored pharmacokinetic and pharmacodynamic profiles. Future research will increasingly rely on a combination of high-throughput screening (HTS) and computational modeling to accelerate the discovery and optimization of these novel compounds for research purposes. This dual approach allows for the rapid evaluation of vast chemical libraries and the prediction of molecular behavior, significantly reducing the time and resources required for experimental validation.
High-Throughput Screening (HTS): HTS methodologies can be adapted to screen libraries of fatty acids for their potential to form esters with desirable properties. For example, automated enzymatic or chemical synthesis platforms could generate a diverse array of testosterone esters in microtiter plates. Subsequent HTS assays could rapidly assess key parameters such as solubility in physiological buffers, stability against enzymatic hydrolysis (e.g., by esterases), and binding affinity to the androgen receptor or other target proteins.
Computational and In Silico Approaches: Computational chemistry offers powerful predictive tools for ester design.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical correlation between the chemical structure of different fatty acid chains (e.g., length, degree of unsaturation, branching) and a specific biological or physicochemical property (e.g., hydrolysis rate, membrane permeability, receptor binding affinity). These models can then be used to predict the properties of hypothetical new esters before they are synthesized.
Molecular Docking: This technique can be used to predict the binding orientation and affinity of different testosterone esters within the ligand-binding pocket of the androgen receptor or the active site of hydrolytic enzymes. This allows for the in silico screening of esters to prioritize those with potentially higher affinity or, conversely, greater resistance to premature cleavage.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of testosterone esters over time. This can be used to study their interaction with cell membranes, their stability in different solvent environments, and the conformational changes that occur upon binding to a target protein, providing deeper insights than static docking models.
The following table summarizes these computational methods and their application in the design of novel testosterone esters.
| Computational Method | Principle | Application in Testosterone Ester Design |
|---|---|---|
| QSAR Modeling | Correlates variations in molecular structure (descriptors) with changes in a specific property (e.g., biological activity, solubility). | Predicting the rate of hydrolysis or the lipophilicity of a novel testosterone ester based on the chain length and saturation of its fatty acid moiety. |
| Molecular Docking | Predicts the preferred orientation and binding energy of a ligand when bound to a receptor or enzyme active site. | Screening a virtual library of testosterone esters to identify candidates with optimal binding affinity for the androgen receptor or altered affinity for esterase enzymes. |
| MD Simulations | Simulates the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of the system. | Analyzing the stability of the ester bond in an aqueous environment or modeling the process of the ester partitioning into and diffusing across a lipid bilayer. |
Integration of Multi-omics Approaches in Studying Testosterone-Fatty Acid Interactions
To fully understand the biological impact of this compound, research must move beyond single-endpoint measurements and embrace a systems-level perspective. The integration of multi-omics technologies—metabolomics, proteomics, and lipidomics—offers a powerful framework for capturing a holistic view of the cellular and systemic responses to the administration of this dual-natured compound. This approach can deconvolve the distinct and synergistic effects of the released testosterone and oleic acid, as well as any potential effects of the intact ester.
Metabolomics: This field studies the complete set of small-molecule metabolites in a biological system. In the context of this compound, metabolomics can reveal how its administration alters central carbon metabolism, amino acid profiles, and other metabolic pathways downstream of androgen receptor activation. It can also track the metabolic fate of the released oleic acid, determining if it is preferentially shunted into beta-oxidation, triglyceride synthesis, or incorporation into complex lipids compared to oleic acid from dietary sources.
Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Following administration of this compound, quantitative proteomics can identify changes in the abundance of proteins involved in androgen signaling, lipid metabolism (e.g., fatty acid transport proteins, lipases), cellular stress responses, and structural components. This can uncover novel protein targets and pathways regulated by the compound.
Lipidomics: As a lipid-based molecule itself, this compound is an ideal subject for lipidomic analysis. Lipidomics provides a comprehensive profile of the hundreds to thousands of lipid species in a cell or tissue. This approach can precisely measure how this compound administration affects the composition of cell membranes, the levels of signaling lipids (e.g., eicosanoids, diacylglycerol), and the storage of neutral lipids like triglycerides and cholesterol esters. It can also be used to detect and quantify the intact this compound molecule and its metabolites within different lipid fractions.
The table below details the research questions that can be addressed by each 'omics' discipline.
| 'Omics' Field | Key Analytes Measured | Core Research Question Addressed for this compound |
|---|---|---|
| Metabolomics | Small molecules (<1500 Da) such as amino acids, organic acids, sugars, and nucleotides. | How does this compound alter the overall metabolic state of a cell or organism beyond classical androgenic effects? What is the metabolic fate of the released oleic acid? |
| Proteomics | The entire complement of proteins (the proteome), including their post-translational modifications. | Which protein networks, beyond the androgen receptor, are regulated by this compound? Does it alter the expression of enzymes involved in its own metabolism? |
| Lipidomics | The complete lipid profile (the lipidome), including fatty acids, glycerolipids, phospholipids, and sterols. | How does the administration of this compound impact cellular lipid homeostasis, membrane composition, and the generation of lipid-derived signaling molecules? |
Exploration of Novel Biological Roles and Signaling Pathways for this compound and Its Metabolites
A significant frontier in this compound research is the exploration of biological activities beyond its function as a testosterone pro-drug. The prevailing model assumes the ester is inert until hydrolyzed, but its unique structure—a steroid hormone covalently linked to a monounsaturated fatty acid—raises the possibility of novel biological roles for the intact molecule.
Future investigations will likely focus on the following hypotheses:
Direct Interaction with Cellular Membranes: Due to its high lipophilicity, this compound is expected to readily partition into the lipid bilayers of cell membranes. This incorporation could physically alter membrane properties such as fluidity, curvature, and the formation of lipid rafts. Such changes can, in turn, modulate the activity of membrane-embedded proteins, including ion channels, transporters, and receptors, initiating signaling cascades independent of the androgen receptor.
Activation of Non-Genomic Signaling Pathways: The classical actions of testosterone are genomic, involving the regulation of gene transcription via the nuclear androgen receptor. However, rapid, non-genomic steroid effects are well-documented and are often mediated by membrane-associated receptors. It is plausible that the intact this compound molecule, or its specific orientation within the membrane, could activate such pathways. For instance, it could potentially interact with G-protein coupled receptors (GPCRs) or other cell-surface sensors that recognize lipid structures.
Alternative Receptor Binding: The oleate moiety could confer affinity for receptors that bind fatty acids or their derivatives, such as Peroxisome Proliferator-Activated Receptors (PPARs) or Fatty Acid Binding Proteins (FABPs). While the affinity might be low, the binding of intact this compound to these receptors could trigger unique transcriptional programs that differ from those activated by either testosterone or oleic acid alone.
Biological Activity of Novel Metabolites: While hydrolysis to testosterone and oleic acid is the primary metabolic fate, minor metabolic pathways may exist, potentially generating novel metabolites with their own distinct biological activities. Advanced mass spectrometry techniques will be crucial for identifying and quantifying these unknown metabolites in biological samples.
The table below contrasts the known signaling of testosterone with the hypothetical novel signaling pathways of intact this compound.
| Signaling Molecule | Primary Receptor Target | Primary Signaling Type | Potential Downstream Effects |
|---|---|---|---|
| Testosterone (Released) | Nuclear Androgen Receptor (AR) | Genomic (slow) | Regulation of AR-dependent gene transcription; classical androgenic and anabolic effects. |
| Intact this compound (Hypothetical) | Membrane Receptors (e.g., GPCRs), Lipid-Sensing Receptors (e.g., PPARs), or direct membrane perturbation. | Non-Genomic (rapid) and/or alternative Genomic | Modulation of ion channel activity, activation of kinase cascades (e.g., MAPK/ERK), alteration of membrane fluidity, regulation of lipid metabolism genes. |
Q & A
Q. What are the established protocols for synthesizing testosterone oleate in laboratory settings?
this compound synthesis typically involves esterification of testosterone with oleic acid using catalysts like dicyclohexylcarbodiimide (DCC) or enzymatic methods. Critical steps include:
- Reaction conditions : Temperature control (e.g., 60–80°C under inert atmosphere) to prevent oxidation .
- Purification : Column chromatography or recrystallization to isolate the esterified product .
- Characterization : Confirm identity via NMR (¹H/¹³C) and FT-IR to verify ester bond formation . Table 1: Key characterization data for this compound
| Technique | Expected Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 5.35 (olefinic protons from oleate), δ 0.98 (C18 methyl group) | |
| FT-IR | 1730–1740 cm⁻¹ (ester C=O stretch) | |
| HPLC-Purity | ≥95% (C18 reverse-phase column) |
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent hydrolysis .
- Safety protocols : Use PPE (gloves, lab coat) and follow OSHA HCS guidelines (e.g., P405: "Store locked up") .
Q. What are the standard methods for quantifying this compound in biological matrices?
- LC-MS/MS : Preferred for high sensitivity; use deuterated internal standards (e.g., d3-testosterone) to correct matrix effects .
- Validation : Include recovery rates (≥80%), LOQ (limit of quantification ≤1 ng/mL), and cross-validation with ELISA for reproducibility .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data on this compound be resolved in preclinical studies?
- Experimental design : Use crossover studies with standardized dosing (e.g., mg/kg body weight) and control for variables like diet and circadian rhythms .
- Data normalization : Apply allometric scaling for interspecies comparisons (e.g., rodent-to-human dose conversion) .
- Statistical rigor : Use mixed-effects models to account for individual variability and repeated measures .
Q. What experimental controls are critical when assessing this compound’s androgen receptor (AR) binding affinity?
- Positive controls : Include dihydrotestosterone (DHT) as a high-affinity AR ligand .
- Negative controls : Use AR-knockout cell lines or competitive inhibitors (e.g., flutamide) .
- Reproducibility : Replicate assays across ≥3 independent experiments and report CV (coefficient of variation) <15% .
Q. How do researchers differentiate this compound’s effects from endogenous testosterone in in vivo models?
- Tracer techniques : Administer ¹⁴C-labeled this compound and track metabolite distribution via autoradiography .
- Endpoint analysis : Measure tissue-specific AR activation using luciferase reporter assays .
Q. What are the methodological pitfalls in interpreting this compound’s stability under varying pH conditions?
- Hydrolysis studies : Conduct accelerated stability tests at pH 2.0 (gastric) and pH 7.4 (plasma) with LC-MS monitoring .
- Data interpretation : Use Arrhenius plots to predict shelf-life but validate with real-time degradation studies .
Data Interpretation and Reporting
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
- Mechanistic analysis : Compare bioavailability (e.g., protein binding in serum vs. cell culture media) .
- Dose adjustment : Account for first-pass metabolism in vivo using portal vein sampling in animal models .
Q. What statistical approaches are recommended for longitudinal studies involving this compound?
- Time-series analysis : Use GEE (generalized estimating equations) to model temporal changes .
- Power analysis : Predefine sample size using pilot data to ensure adequate detection of effect sizes (e.g., Cohen’s d ≥0.8) .
Ethical and Reproducibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
